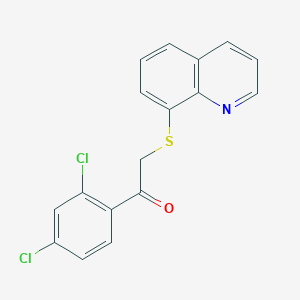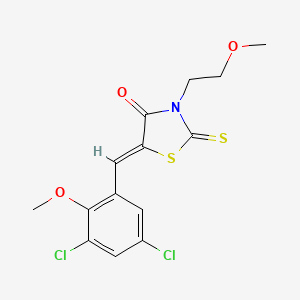
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline-based compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is not fully understood, but it is believed to act through multiple pathways. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to modulate the expression of several genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase and lipoxygenase. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been shown to modulate the expression of several genes involved in inflammation and cell proliferation. In addition, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is also stable under a wide range of conditions, making it a valuable compound for use in experiments that require long-term stability. However, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone also has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone is not readily available commercially, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone. One area of research is the development of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone-based therapies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone-based therapies for the treatment of cancer. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the growth of several types of cancer cells, and further research is needed to determine its potential as a cancer therapy. Finally, further research is needed to fully understand the mechanism of action of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone and its potential use in other areas of scientific research.
Synthesemethoden
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 8-aminoquinoline to form the final product, 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone. The synthesis of 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been used extensively in scientific research for its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-(2,4-dichlorophenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS/c18-12-6-7-13(14(19)9-12)15(21)10-22-16-5-1-3-11-4-2-8-20-17(11)16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBZSIBIOEVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-{4,4'-biphenyldiylbis[sulfonyl(2-chloro-4,1-phenylene)]}bis(4-chlorobenzenesulfonamide)](/img/structure/B5221963.png)
![5-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5221965.png)
![1-(2-chlorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221970.png)
![5-cyano-4-(ethylthio)-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5221972.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5221990.png)
![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)

![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
amino]benzamide](/img/structure/B5222037.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
amino]benzamide](/img/structure/B5222053.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)